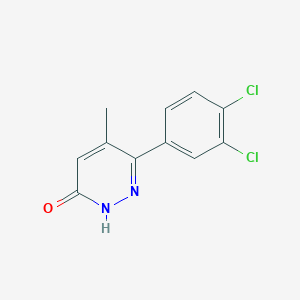
6-(3,4-dichlorophenyl)-5-methylpyridazin-3(2H)-one
Cat. No. B8372404
M. Wt: 255.10 g/mol
InChI Key: SPOQOVBTEXXRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08653262B2
Procedure details


6-(3,4-dichlorophenyl)-5-methylpyridazin-3(2H)-one (500 mg) is added stepwise to phosphoryl trichloride (1.8 ml). The reaction mixture is heated to 100° C. for 1 hour, then cooled to room temperature and poured onto ice water. The formed precipitate is separated, washed with water and dried to give 3-chloro-6-(3,4-dichlorophenyl)-5-methylpyridazine (509 mg).
Quantity
500 mg
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[C:10]([CH3:16])=[CH:11][C:12](=O)[NH:13][N:14]=2)[CH:5]=[CH:6][C:7]=1[Cl:8].P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:12]1[N:13]=[N:14][C:9]([C:4]2[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=2)=[C:10]([CH3:16])[CH:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C=1C(=CC(NN1)=O)C
|
|
Name
|
|
|
Quantity
|
1.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured onto ice water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The formed precipitate is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1N=NC(=C(C1)C)C1=CC(=C(C=C1)Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 509 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
